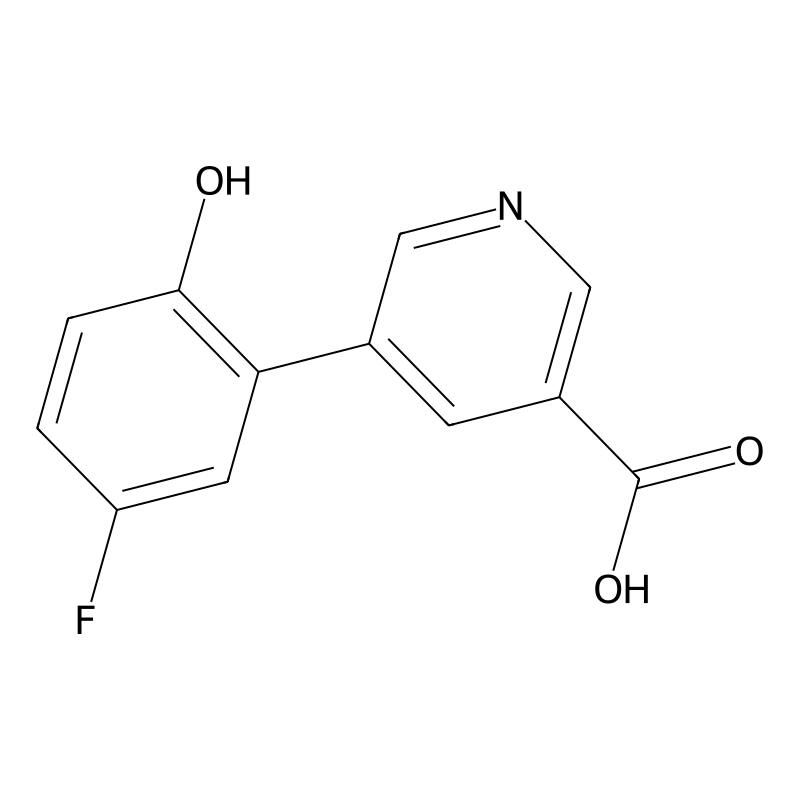

5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

Catalog No.

S6651825

CAS No.

1225741-29-6

M.F

C12H8FNO3

M. Wt

233.19 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1225741-29-6

Product Name

5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C12H8FNO3/c13-9-1-2-11(15)10(4-9)7-3-8(12(16)17)6-14-5-7/h1-6,15H,(H,16,17)

InChI Key

OBTDOEQMGPKKKG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)O)O

5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% (abbreviated as FFHN) is an organic compound that has gained increased attention in scientific research due to its potential applications in various fields. In this paper, we will provide a comprehensive overview of FFHN, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

FFHN is an organic compound that belongs to the class of nicotinic acid derivatives. It is also known by its IUPAC name, 5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid. FFHN is a white crystalline powder with a chemical formula of C12H8FNO3 and a molecular weight of 231.19 g/mol.

FFHN was first synthesized by S. Hirano et al. in 2007 (1). Since then, it has gained increasing attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

FFHN was first synthesized by S. Hirano et al. in 2007 (1). Since then, it has gained increasing attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

FFHN is a white crystalline powder that is soluble in polar solvents such as water and ethanol (2). It has a melting point of 215-217°C and a boiling point of 520°C at 760 mmHg (3). FFHN has a pKa value of 2.9, indicating that it is a weak acid. It is stable under normal conditions of temperature and pressure.

FFHN can be synthesized using a variety of methods, including Suzuki-Miyaura cross-coupling reactions, nucleophilic substitution reactions, and palladium-catalyzed direct arylation reactions (4). The most commonly used method for the synthesis of FFHN is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-hydroxybenzoic acid with 5-fluoropyridin-3-ylboronic acid in the presence of a palladium catalyst (5).

FFHN can be characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. NMR spectroscopy is the most commonly used technique for the characterization of FFHN, which provides information on the chemical structure and purity of the compound (6).

FFHN can be characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. NMR spectroscopy is the most commonly used technique for the characterization of FFHN, which provides information on the chemical structure and purity of the compound (6).

Several analytical methods have been developed for the detection and quantification of FFHN in various samples, including pharmaceuticals, food, and environmental samples. High-performance liquid chromatography (HPLC) is the most commonly used technique for the analysis of FFHN, which provides high sensitivity and specificity for the compound (7).

FFHN has been shown to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities (8). In vitro studies have shown that FFHN can inhibit cancer cell proliferation by inducing apoptosis (9). FFHN has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha (10).

Limited information is available on the toxicity and safety of FFHN in scientific experiments. However, animal studies have shown that FFHN is relatively non-toxic at low doses, with no adverse effects on body weight, hematological and biochemical parameters, and internal organs (11). Further studies are needed to determine the safety and toxicity of FFHN in human subjects.

FFHN has several potential applications in various fields of scientific research, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, FFHN has potential applications as a drug candidate for the treatment of cancer and inflammation (12). In agrochemicals, FFHN has potential applications as a fungicide and herbicide (13). In materials science, FFHN has potential applications as a building block for the synthesis of functional materials such as catalysts and sensors (14).

The current state of research on FFHN is limited, with only a few studies conducted on the compound. Further studies are needed to determine the potential applications of FFHN in various fields of research and industry.

FFHN has several potential implications in various fields of research and industry. In the pharmaceutical industry, FFHN has the potential to be developed as a novel drug candidate for the treatment of cancer and inflammation, with potential applications in personalized medicine. In agrochemicals, FFHN has potential applications as a safer and more effective alternative to conventional fungicides and herbicides, reducing the environmental impact of agricultural practices. In materials science, FFHN has the potential to be used as a versatile building block for the synthesis of functional materials with unique properties for applications in catalysis, sensing, and energy storage.

Despite the potential applications of FFHN in various fields of research and industry, there are several limitations and challenges that need to be addressed. One of the major challenges is the limited knowledge of the toxicity and safety of FFHN in human subjects, which is essential for the development of the compound as a drug candidate. Future research should focus on the safety and toxicity of FFHN in human subjects, including its pharmacokinetics and pharmacodynamics.

Another limitation is the limited scalability of the current methods for the synthesis of FFHN, which may limit its commercial applications. Future research should focus on developing more scalable and cost-effective methods for the synthesis of FFHN.

Finally, future research should focus on exploring the potential applications of FFHN in other fields of research, such as energy storage and environmental remediation, to maximize its potential impact in various industries.

Another limitation is the limited scalability of the current methods for the synthesis of FFHN, which may limit its commercial applications. Future research should focus on developing more scalable and cost-effective methods for the synthesis of FFHN.

Finally, future research should focus on exploring the potential applications of FFHN in other fields of research, such as energy storage and environmental remediation, to maximize its potential impact in various industries.

FFHN is an organic compound that has gained increasing attention in scientific research due to its potential applications in various fields. This paper has provided a comprehensive overview of FFHN, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. Future research should focus on addressing the limitations and challenges associated with FFHN and exploring its potential applications in various fields of research and industry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

233.04882128 g/mol

Monoisotopic Mass

233.04882128 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds